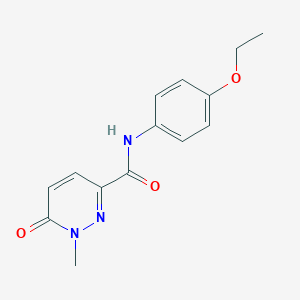

N-(4-ethoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

N-(4-ethoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazine-derived carboxamide compound characterized by a 4-ethoxyphenyl substituent on the carboxamide nitrogen. The ethoxy group (-OC₂H₅) at the para position of the phenyl ring distinguishes it from analogs with smaller or bulkier substituents.

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c1-3-20-11-6-4-10(5-7-11)15-14(19)12-8-9-13(18)17(2)16-12/h4-9H,3H2,1-2H3,(H,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZUXUDZHSBDHAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Synthetic Targets

The target compound features a pyridazine core substituted at position 1 with a methyl group, at position 6 with an oxo moiety, and at position 3 with a carboxamide group bearing a 4-ethoxyphenyl substituent. Key synthetic challenges include:

- Regioselective functionalization of the pyridazine ring.

- Efficient amide bond formation without racemization or side reactions.

- Stability of the ethoxy group under acidic/basic conditions.

Patented analogs, such as 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide derivatives with aryl substituents, provide foundational strategies for this synthesis.

Synthetic Routes and Methodological Frameworks

Pyridazine Core Construction

The pyridazine ring is typically assembled via cyclocondensation reactions. For example, dihydrazines reacting with 1,4-diketones or α,β-unsaturated carbonyl compounds under acidic conditions yield dihydropyridazines. A modified approach involves:

- Reacting methyl hydrazine with ethyl acetoacetate derivatives to form 1-methyl-6-oxo-1,6-dihydropyridazine intermediates.

- Subsequent oxidation or functionalization at position 3.

In one protocol, 1-methyl-3-cyano-6-oxo-1,6-dihydropyridazine is hydrolyzed to the carboxylic acid using concentrated HCl, followed by amidation.

Amide Bond Formation

Coupling the pyridazine-3-carboxylic acid with 4-ethoxyaniline is critical. Two primary methods are employed:

Schotten-Baumann Reaction

- Procedure : The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂), then reacted with 4-ethoxyaniline in a biphasic system (e.g., NaOH/CH₂Cl₂).

- Advantages : High atom economy, minimal side products.

- Challenges : Sensitivity of the ethoxy group to strong acids; yields ~60–70% after optimization.

Carbodiimide-Mediated Coupling

Reaction Optimization and Challenges

Solvent and Temperature Effects

Protecting Group Strategies

Analytical Characterization

Spectroscopic Data

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Schotten-Baumann | 60–70 | 95 | Low cost, minimal reagents | Ethoxy group sensitivity |

| Carbodiimide coupling | 75–85 | 98 | High yield, scalable | Requires anhydrous conditions |

| One-pot synthesis | 65–75 | 90 | Reduced purification steps | Complex optimization |

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The carbonyl group in the dihydropyridazine ring can be reduced to form a hydroxyl group.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.

Reduction: Formation of 1-methyl-6-hydroxy-1,6-dihydropyridazine-3-carboxamide.

Substitution: Formation of N-(4-substituted phenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Predicted logP values estimated using substituent contributions (methoxy: +0.02, ethoxy: +0.38, phenoxy: +1.08).

Substituent Effects on Properties

Electronic and Steric Modulation: The 4-ethoxy group in the target compound provides moderate electron-donating effects (via resonance) and increased lipophilicity compared to the 4-methoxy analog . The longer alkyl chain enhances membrane permeability but may reduce solubility in aqueous media. However, the dual substitution may hinder access to sterically constrained active sites.

Physicochemical Properties: Lipophilicity: The target compound (logP ~1.8) bridges the polarity gap between the hydrophilic dimethoxy analog (logP ~1.1) and the highly lipophilic phenoxy derivative (logP ~2.5). This balance may optimize bioavailability. Molecular Weight: The ethoxy-substituted compound (273 g/mol) adheres to Lipinski’s rule of five (<500 g/mol), unlike the phenoxy analog (364 g/mol), which approaches the upper limit.

Metabolic Considerations :

Structural Insights from Crystallography

While direct crystallographic data for the target compound are unavailable, evidence suggests that analogs like N-(4-methoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide were refined using SHELXL , a program widely used for small-molecule structure determination. The methoxy analog’s crystal packing likely features hydrogen bonds between the carboxamide and pyridazine carbonyl groups, a motif that may persist in the ethoxy derivative with minor distortions due to steric effects.

Biological Activity

N-(4-ethoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic organic compound classified as a pyridazine derivative. Its chemical structure features an ethoxyphenyl group, a methyl group, and a dihydropyridazine ring with a carboxamide functional group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of enzymes or receptors involved in critical cellular processes, such as cell proliferation and apoptosis. The compound may inhibit certain enzymes linked to cancer progression, thus exhibiting potential anticancer properties.

Anticancer Properties

Recent studies have explored the anticancer efficacy of this compound against various cancer cell lines. For instance, preliminary cytotoxicity assays have indicated that derivatives of pyridazine compounds can exhibit significant cytotoxic effects against human cancer cell lines like HeLa and MCF-7. The observed IC50 values suggest that these compounds may induce apoptosis in cancer cells, highlighting their potential as therapeutic agents in oncology .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity. The compound's structural characteristics may enhance its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways in bacteria and fungi. This dual action makes it a candidate for further development in treating infections caused by resistant strains.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Phenacetin | Phenacetin | Analgesic and antipyretic; less focus on anticancer activity |

| 4-Methoxyphenyl derivatives | Various | Potentially similar antimicrobial properties but varied efficacy against cancer |

This compound stands out due to its combination of an ethoxyphenyl group and the dihydropyridazine ring, which may enhance its biological activity compared to other simpler derivatives.

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several pyridazine derivatives, including this compound, on HeLa cells using the MTT assay. The results indicated a significant reduction in cell viability at varying concentrations, with an IC50 value indicating potent activity against this cancer cell line .

Study 2: Antimicrobial Testing

Another research effort assessed the antimicrobial properties of this compound against common pathogens. The findings demonstrated effective inhibition of bacterial growth at specific concentrations, suggesting that further exploration into its use as an antimicrobial agent is warranted.

Q & A

Basic Research Questions

Q. What spectroscopic and analytical techniques are recommended for structural characterization of N-(4-ethoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide?

- Methodology : Use a combination of Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to map hydrogen and carbon environments, Infrared Spectroscopy (IR) to identify functional groups (e.g., carbonyl and amide stretches), and Mass Spectrometry (MS) to confirm molecular weight and fragmentation patterns. For crystalline samples, X-ray crystallography (using SHELXL for refinement) can resolve bond lengths and angles .

- Key Considerations : Solvent selection (e.g., DMSO-d₆ for NMR) and purity (>95%) are critical to avoid signal overlap.

Q. What synthetic strategies are commonly employed for preparing pyridazine-3-carboxamide derivatives?

- Methodology :

Activation of carboxylic acids : Use carbonyldiimidazole (CDI) or EDCl/HOBt for amide bond formation between pyridazine cores and substituted anilines .

Solvent optimization : Polar aprotic solvents (e.g., DMF, toluene) under reflux (80–120°C) for 12–24 hours improve yield.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .

Q. How can researchers validate the purity of synthesized this compound?

- Methodology :

- HPLC : Use a C18 column with a mobile phase (e.g., acetonitrile/water + 0.1% TFA) to assess purity (>95%).

- Melting Point Analysis : Compare experimental values with literature data to detect impurities .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved during structure determination?

- Methodology :

- SHELXL Refinement : Apply TwinRotMat or BASF parameters to model twinning. For disorder, use PART and SUMP instructions to split overlapping atoms .

- Validation Tools : Check R-factors (<5% for high-resolution data) and ADDSYM in PLATON to detect missed symmetry .

Q. What experimental approaches are suitable for elucidating the mechanism of action of this compound in biological systems?

- Methodology :

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ for kinase activity) .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like EGFR or COX-2 .

- Cellular Pathways : Perform RNA-seq or phosphoproteomics to identify dysregulated pathways (e.g., apoptosis, inflammation) .

Q. How can structure-activity relationships (SAR) be systematically explored to enhance potency?

- Methodology :

- Derivatization : Modify the ethoxyphenyl group (e.g., replace with halogenated or methoxy variants) and assess IC₅₀ changes in vitro .

- QSAR Modeling : Use Gaussian or MOE to correlate electronic parameters (HOMO/LUMO) with activity .

Data Analysis and Optimization

Q. What strategies mitigate low solubility in aqueous buffers during in vitro assays?

- Methodology :

- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes.

- Salt Formation : Synthesize hydrochloride or sodium salts to improve hydrophilicity .

Q. How can researchers address conflicting bioactivity data across studies?

- Methodology :

- Dose-Response Validation : Repeat assays with standardized protocols (e.g., CellTiter-Glo® for cytotoxicity).

- Batch Consistency : Verify compound integrity via LC-MS and control for cell line authentication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.